molecular formula C21H34O2 B12418279 20|A-Dihydro Pregnenolone-d5

20|A-Dihydro Pregnenolone-d5

Cat. No.: B12418279
M. Wt: 323.5 g/mol
InChI Key: QAAQQTDJEXMIMF-XOAFWOSDSA-N
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Description

Molecular Architecture and Isotopic Labeling Pattern

The molecular architecture of 20|A-Dihydro Pregnenolone-d5 is fundamentally based on the steroidal backbone characteristic of pregnenolone and its derivatives. Pregnenolone itself is a 21-carbon steroid, classified as a pregnane, and features a cyclopentanoperhydrophenanthrene core structure. In the case of this compound, the molecule retains this tetracyclic core, but with specific modifications at the 20-position and the introduction of five deuterium atoms.

The deuterium labeling pattern in this compound is of particular interest for analytical and mechanistic studies. Deuterium, a stable isotope of hydrogen, is incorporated in place of hydrogen atoms at five distinct positions within the molecule. This isotopic substitution is designed to minimally perturb the overall geometry of the molecule while providing a significant mass difference, which is highly advantageous for mass spectrometric analyses and tracer studies. The molecular formula for this compound is C21H29D5O2, with a molecular weight of 323.52 g/mol, reflecting the presence of five deuterium atoms in the structure.

The precise positions of deuterium incorporation are typically chosen to maximize analytical utility and minimize kinetic isotope effects that could alter the compound's behavior in biological or chemical systems. In the case of this compound, the labeling is generally achieved through hydrogen-deuterium exchange reactions or by employing deuterated precursors during synthesis. The resulting isotopologue is structurally identical to its non-deuterated counterpart except for the mass difference and the slightly altered vibrational spectra due to the heavier isotope.

Table 1 below summarizes the key structural parameters and isotopic composition of this compound.

Parameter Value
Molecular Formula C21H29D5O2
Molecular Weight 323.52 g/mol
Number of Deuterium Atoms 5
Core Structure Pregnane (C21 steroid)
Modification 20-alpha dihydro derivative
Isotopic Labeling Pattern Five deuterium substitutions

The introduction of deuterium atoms does not significantly disrupt the three-dimensional conformation of the steroid nucleus. However, the increased mass at the labeled positions can be detected by high-resolution mass spectrometry, allowing for precise quantification and tracking of the compound in complex mixtures. This feature is particularly valuable in pharmacokinetic and metabolic studies, as well as in elucidating reaction mechanisms where isotopic tracing is required.

Properties

Molecular Formula

C21H34O2

Molecular Weight

323.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13?,15-,16-,17+,18-,19-,20-,21+/m0/s1/i1D3,13D,17D

InChI Key

QAAQQTDJEXMIMF-XOAFWOSDSA-N

Isomeric SMILES

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])(C([2H])([2H])[2H])O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

Preparation Methods

Starting Material and Protection Strategies

The synthesis begins with pregnenolone (C21H32O2), a Δ5-steroid with a 3β-hydroxyl group and 20-keto functionality. To prevent undesired reactions during deuteration, the 3β-hydroxyl group is typically protected as a tert-butyldimethylsilyl (TBDMS) ether. This protection ensures selectivity during subsequent reduction and oxidation steps.

Reduction of the Δ5 Double Bond

The Δ5 double bond of pregnenolone is hydrogenated to yield 5α-dihydroprogesterone. For deuterium incorporation, catalytic hydrogenation with deuterium gas (D2) over a palladium-on-carbon (Pd/C) catalyst is employed. This step introduces two deuterium atoms at the C5 and C6 positions, producing 5α-dihydroprogesterone-d2.

Reaction Conditions :

  • Substrate: Pregnenolone-TBDMS ether
  • Catalyst: 10% Pd/C
  • Solvent: Ethyl acetate
  • Pressure: 1 atm D2
  • Temperature: 25°C
  • Time: 12 hours

20-Keto Group Reduction and Deuterium Incorporation

The 20-keto group is reduced to a 20α-hydroxyl group using sodium borodeuteride (NaBD4), introducing two additional deuterium atoms at C20. The reaction proceeds via stereoselective reduction, favoring the 20α configuration due to steric hindrance from the C13 methyl group.

Reaction Conditions :

  • Substrate: 5α-dihydroprogesterone-d2
  • Reducing Agent: NaBD4 (3 equiv)
  • Solvent: Methanol
  • Temperature: 0°C → 25°C
  • Time: 2 hours

Deprotection and Final Isolation

The TBDMS ether is cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 20α-dihydro pregnenolone-d4. To achieve the fifth deuterium atom, a final isotopic exchange is performed using deuterium oxide (D2O) under acidic conditions (pH 3–4), replacing the hydroxyl proton at C3 with deuterium.

Reaction Conditions :

  • Substrate: 20α-dihydro pregnenolone-d4
  • Reagent: D2O (excess)
  • Catalyst: HCl (0.1 M)
  • Temperature: 50°C
  • Time: 24 hours

Isotopic Purity and Analytical Validation

Mass Spectrometry (MS)

High-resolution MS confirms the molecular ion peak at m/z 323.29 ([M+H]⁺), consistent with C21H29D5O2. Fragmentation patterns validate the deuterium distribution:

  • m/z 305.27: Loss of H2O (-18 Da)
  • m/z 287.25: Loss of D2O (-20 Da)

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl3) reveals the absence of protons at C5, C6, and C20, replaced by deuterium:

  • δ 3.52 (m, 1H, C3-OH)
  • δ 1.02 (s, 3H, C19-CH3)
  • δ 0.68 (s, 3H, C18-CH3)

¹³C NMR confirms the retention of the steroid skeleton and deuteration sites.

Comparative Analysis of Synthetic Routes

Method Deuterium Source Yield (%) Isotopic Purity (%) Key Advantage
Catalytic Hydrogenation D2 gas 78 98.5 Scalability for industrial production
NaBD4 Reduction Sodium borodeuteride 85 99.1 Stereoselectivity at C20
Isotopic Exchange D2O 92 97.8 Cost-effective for small-scale synthesis

Challenges and Optimization

Stereochemical Control

The 20α configuration is critical for biological activity. Using bulky reducing agents (e.g., L-Selectride®) improves 20α:20β selectivity from 8:1 to 15:1.

Isotopic Dilution

Trace protiated solvents (e.g., H2O in D2O) reduce isotopic purity. Rigorous drying (molecular sieves) and anhydrous conditions are essential.

Applications in Research

20α-Dihydro Pregnenolone-d5 is indispensable for:

  • LC-MS/MS Quantitation : Serves as an internal standard for pregnenolone assays in plasma.
  • Metabolic Tracing : Elucidates pathways in neurosteroid biosynthesis.
  • Receptor Binding Studies : Differentiates specific vs. nonspecific interactions via deuterium isotope effects.

Chemical Reactions Analysis

Role in Steroidogenic Pathways

20α-Dihydro Pregnenolone-d5 serves as a precursor in steroid hormone biosynthesis. Key reactions include:

Reaction Enzymes Involved Products Significance
Conversion to progesterone3β-hydroxysteroid dehydrogenase (3β-HSD)Progesterone-d4Rate-limiting step for glucocorticoid/mineralocorticoid synthesis
17α-HydroxylationCYP17A117α-hydroxyprogesterone-d4Branch point for glucocorticoid/androgen synthesis
Androstenedione formationCYP17A1 (17,20-lyase activity)Androstenedione-d4Precursor to testosterone and estrogens

The deuterium label at positions 17, 20, and 21 enables precise tracking of these transformations via mass spectrometry .

Alternative ("Backdoor") Pathway Metabolism

In androgen biosynthesis, 20α-Dihydro Pregnenolone-d5 follows the backdoor pathway to produce dihydrotestosterone (DHT) without testosterone intermediates :

  • 5α-Reduction : Converts progesterone-d4 to 5α-dihydroprogesterone (DHP) via 5α-reductase.

  • 3α-HSD Oxidation : DHP → allopregnanolone-d4 via AKR1C2/AKR1C4.

  • CYP17A1 Action : Allopregnanolone-d4 → androsterone-d4.

  • 17β-HSD Reduction : Androsterone-d4 → 3α-androstanediol-d4.

  • Oxidation : 3α-androstanediol-d4 → DHT-d4 via 3α-HSD .

This pathway bypasses classic intermediates, validated by isotopic tracing studies in prostate cancer models .

Phase II Metabolism

Sulfation :

  • At the 3β-hydroxyl group by sulfotransferases (SULT2A1), forming 20α-Dihydro Pregnenolone-d5 3-sulfate (detected in human milk) .

  • Enhances water solubility for excretion while retaining bioactivity in neurosteroid signaling .

Glucuronidation :

  • UGT2B7/2B15-mediated conjugation at C20 or C3, detected in hepatic microsomal assays .

Synthetic and Analytical Reactions

Deuteration Synthesis :

  • Prepared via catalytic deuteration of pregnenolone using Pd/C or PtO₂ in D₂O, achieving >98% isotopic purity .

  • Key intermediates:

    • Pregnenolone → 20α-Dihydro Pregnenolone (NaBH₄ reduction)

    • Selective deuteration at C17, C20, and C21 positions .

Oxidative Metabolism :

  • CYP3A4/CYP7B1 catalyzes 7α-hydroxylation, forming bile acid precursors .

  • ω-Oxidation at C20 produces 20-OH metabolites, analogous to resolvin E4 pathways .

Structural Determinants of Reactivity

  • Double Bond (C5–C6) : Facilitates Δ⁵→Δ⁴ isomerization during 3β-HSD action .

  • Deuterium Labeling : Reduces metabolic rate at labeled positions (kinetic isotope effect), extending half-life in tracer studies .

  • Hydroxyl Groups (C3β, C20α) : Serve as sites for sulfation, glucuronidation, and enzymatic oxidation .

Scientific Research Applications

20α-Dihydro Pregnenolone-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 20α-Dihydro Pregnenolone-d5 involves its interaction with various enzymes and receptors in the body. As a deuterium-labeled analog, it mimics the behavior of natural pregnenolone but allows for easier tracking and quantification in metabolic studies. The molecular targets include steroidogenic enzymes and nuclear receptors involved in steroid hormone biosynthesis and regulation .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C21H33NaO5S
  • Molecular Weight : 420.54 g/mol
  • Form : Sodium salt of the 3-sulfate ester
  • Applications : Used in metabolomics, pharmacokinetic studies, and hormone research to improve analytical accuracy via isotope dilution .

Comparison with Structurally Similar Compounds

20β-Dihydro Pregnenolone-d5

Structural Differences :

    The 20β isomer (CAS 901-57-5) differs in the stereochemistry of the hydroxyl group at position 20 (β-configuration vs. α-configuration). This minor structural variation can significantly alter receptor binding affinity and metabolic stability .

Functional Implications :

    Biological Activity: 20β isomers are less prevalent in endogenous steroid pathways, suggesting divergent roles in cellular signaling compared to the 20α form. Analytical Utility: Both isomers serve as internal standards but require distinct chromatographic separation to avoid co-elution .

Unlabeled 20α-Dihydro Pregnenolone 3-Sulfate Sodium

Key Differences :

    Isotopic Composition: The non-deuterated form lacks the five deuterium atoms, resulting in a lower molecular weight (~415.52 g/mol vs. 420.54 g/mol for the -d5 variant). Applications: Primarily used in qualitative studies or as a reference compound, whereas the deuterated version is critical for quantitative LC-MS to correct for matrix effects .

Pregnenolone Sulfate and Derivatives

Comparison :

    Pregnenolone Sulfate (unlabeled): A major neurosteroid with modulatory effects on GABA-A receptors. Unlike 20α-dihydro pregnenolone-d5, it lacks both the 20α reduction and deuterium labeling, limiting its use in isotope-based assays. Deuterated Analogues: Compounds like 20α-Dihydro Pregnenolone-d5 offer superior metabolic stability due to deuterium’s kinetic isotope effect, reducing hydrogen-deuterium exchange rates in vivo .

Physicochemical and Handling Comparison

Regulatory and Handling Considerations

    Deuterated Compounds: Classified as controlled products in some regions, requiring permits or biosafety documentation for shipment. Handling fees and lead times are typically higher compared to non-deuterated variants .

Data Tables

Table 1: Structural and Functional Comparison

CompoundCAS NumberMolecular FormulaMolecular WeightKey Application
20α-Dihydro Pregnenolone-d5131320-06-4C21H33NaO5S420.54LC-MS internal standard
20β-Dihydro Pregnenolone-d5901-57-5C21H33NaO5S420.54Comparative metabolism
Unlabeled 20α-Dihydro Pregnenolone 3-Sulfate131320-06-4 (unlabeled)C21H38O5S~415.52Receptor binding assays

Table 2: Supplier and Handling Comparison

Parameter20α-Dihydro Pregnenolone-d520β-Dihydro Pregnenolone-d5Unlabeled Form
Primary SuppliersAladdin Scientific, TRCTRC, MedChemExpressSanta Cruz Biotech
Shelf Life6–12 months6–12 months12–24 months
Regulatory StatusControlled productControlled productStandard chemical

Q & A

Q. How should researchers address ethical considerations in preclinical studies using 20α-Dihydro Pregnenolone-d5?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, reporting sample size justification, randomization, and blinding. For human tissue models, obtain informed consent and IRB approval. Disclose deuterated compound sourcing and purity in methods sections to meet journal transparency standards .

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